2-Methylchrysene

Description

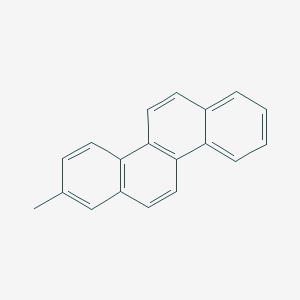

Structure

3D Structure

Properties

IUPAC Name |

2-methylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-6-9-17-15(12-13)8-11-18-16-5-3-2-4-14(16)7-10-19(17)18/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVVBVYEMMJZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074819 | |

| Record name | 2-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3351-32-4 | |

| Record name | 2-Methylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3351-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14NX74FOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylchrysene

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Methylchrysene (CAS No. 3351-32-4), a polycyclic aromatic hydrocarbon (PAH). Intended for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes available data on its structure, physicochemical properties, reactivity, spectroscopic characteristics, synthesis, metabolic pathways, and toxicological profile. By integrating experimental data with established principles of organic chemistry and toxicology, this guide aims to serve as an authoritative resource for understanding and working with this specific methylchrysene isomer. Particular emphasis is placed on the structure-activity relationships within the methylchrysene family to contextualize the properties of the 2-methyl isomer in relation to its more potently carcinogenic counterparts.

Introduction: The Context of this compound

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds comprised of two or more fused aromatic rings. They are ubiquitous environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood.[1] Methylated PAHs, including the six isomers of methylchrysene, are significant components of this environmental burden and are notably present in tobacco smoke and crude oil.[2][3]

The position of the methyl group on the chrysene backbone profoundly influences the biological activity of the molecule. While 5-methylchrysene is a potent carcinogen, this compound is classified by the International Agency for Research on Cancer (IARC) as Group 3: Not classifiable as to its carcinogenicity to humans.[4][5] This distinction underscores the importance of isomer-specific analysis and understanding. This guide will delve into the chemical underpinnings of this compound's properties, providing the technical detail necessary for its study and potential applications in areas such as reference material for environmental analysis.

Molecular Structure and Identification

This compound is a four-ring aromatic hydrocarbon with a methyl group substituted on the second carbon atom of the chrysene structure.

-

IUPAC Name: this compound[4]

-

Synonyms: Chrysene, 2-methyl-[4]

-

CAS Number: 3351-32-4[4]

-

Molecular Formula: C₁₉H₁₄[6]

-

Molecular Weight: 242.31 g/mol [6]

-

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for predicting its environmental fate and transport, as well as for designing analytical methods.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [7] |

| Melting Point | 115-118 °C | [7] |

| Boiling Point | Not experimentally determined; estimated to be >400 °C | Inferred from Chrysene |

| Vapor Pressure | Data not available for 2-isomer. For Chrysene: 6.0 x 10⁻⁹ mmHg at 25 °C | [8] |

| Water Solubility | Very low; PAHs are generally poorly soluble in water. | [7] |

| Octanol-Water Partition Coefficient (log Kow) | High; indicative of lipophilicity and potential for bioaccumulation. For Chrysene: 5.91 | [8] |

Chemical Reactivity

The chemical reactivity of this compound is governed by its polycyclic aromatic structure.

Oxidation

Like other PAHs, this compound is susceptible to oxidation. The chrysene ring system is relatively stable towards oxidation compared to other PAHs like benzo[a]pyrene.[3] However, under specific conditions, such as with strong oxidizing agents like potassium permanganate (KMnO₄), the methyl group can be oxidized to a carboxylic acid.[3] Photochemical oxidation also occurs when exposed to UV radiation, leading to the formation of various degradation products.[9] The most significant oxidation reactions are those mediated by enzymes in biological systems, which are discussed in the metabolism section.

Electrophilic Aromatic Substitution

The electron-rich aromatic system of chrysene undergoes electrophilic aromatic substitution reactions.[4][10] The methyl group in this compound is an activating, ortho-, para-directing group. Therefore, electrophilic attack is predicted to be favored at positions ortho and para to the methyl group that are also sterically accessible and electronically favorable within the chrysene ring system. Common electrophilic substitution reactions for PAHs include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.[11][12]

Reduction

The aromatic rings of this compound can be reduced under specific catalytic hydrogenation conditions, although this typically requires high pressures and temperatures due to the stability of the aromatic system.

Spectroscopic Properties

Spectroscopic data are essential for the unambiguous identification and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound have been fully assigned using 1D and 2D NMR techniques. The chemical shifts provide a unique fingerprint for the molecule. A detailed analysis of the NMR data for all six methylchrysene isomers has been published, allowing for their differentiation.[2]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound exhibits a prominent molecular ion peak (m/z 242) due to the stability of the aromatic system. Fragmentation is generally limited, with common losses including a hydrogen atom to form [M-1]⁺ and a methyl radical to form [M-15]⁺. The mass spectrum provides crucial information for its identification, especially when coupled with gas chromatography.

Synthesis of this compound

A regiospecific synthesis of this compound has been achieved through photochemical cyclization.[3]

Experimental Protocol: Photochemical Synthesis

This protocol is adapted from Olsen et al. (2022).[3]

-

Stilbene Precursor Synthesis: The corresponding stilbenoid precursor is synthesized via a Wittig reaction between a suitable naphthyl Wittig salt and a substituted benzaldehyde.

-

Photochemical Cyclization:

-

The stilbenoid precursor is dissolved in an appropriate solvent under acidic, oxygen-free conditions.

-

The solution is irradiated with a suitable light source (e.g., a high-pressure mercury lamp).

-

The regioselectivity of the cyclization to form the 2-methyl isomer is controlled by the elimination of an ortho-methoxy group on the stilbenoid precursor.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Purification:

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified using column chromatography on silica gel to yield pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Metabolic Pathways and Toxicology

The toxicology of methylchrysenes is intrinsically linked to their metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA.

Metabolic Activation

The primary route of metabolic activation for many PAHs, including methylchrysenes, is through oxidation by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1A2.[13][14] This process leads to the formation of arene oxides, which are then hydrolyzed by epoxide hydrolase to form trans-dihydrodiols. A subsequent epoxidation of the dihydrodiol by CYP enzymes in the "bay region" of the molecule can form highly reactive diol epoxides.[2]

For this compound, the metabolic pathway is inferred to be similar to that of its isomers, such as 6-methylchrysene.[13][14] The key steps are:

-

Oxidation: CYP enzymes oxidize the aromatic ring to form epoxides.

-

Hydrolysis: Epoxide hydrolase converts the epoxides to trans-dihydrodiols.

-

Second Epoxidation: A second epoxidation of the dihydrodiol can lead to the formation of a bay-region diol epoxide, which is considered the ultimate carcinogenic metabolite for many PAHs.[2]

Caption: Putative metabolic activation pathway of this compound.

Toxicological Profile and Mechanism

As previously stated, this compound is classified as an IARC Group 3 compound, meaning it is not classifiable as to its carcinogenicity to humans.[4] This contrasts sharply with 5-methylchrysene (a potent carcinogen) and to a lesser extent, 3- and 6-methylchrysene (moderate tumor initiators).[15]

The lower carcinogenicity of this compound is likely due to the steric and electronic effects of the methyl group's position. The formation of a highly reactive bay-region diol epoxide is a key determinant of carcinogenic potential. For 5-methylchrysene, the methyl group is in the bay region, which enhances the stability and reactivity of the corresponding diol epoxide carbocation, leading to a higher propensity for DNA adduct formation.[16] In contrast, the 2-position is remote from the bay region, and the resulting diol epoxide is likely less mutagenic.[17] Studies on 6-methylchrysene have shown that while it is metabolized to a bay-region diol epoxide, this metabolite is not mutagenic, unlike the diol epoxide of 5-methylchrysene.[17] A similar lack of mutagenicity is expected for the diol epoxide of this compound.

Analytical Methodologies

The detection and quantification of this compound in environmental and biological matrices typically rely on chromatographic techniques coupled with sensitive detectors.

Experimental Protocol: GC-MS Analysis of this compound in Sediment

This protocol provides a general framework for the analysis of this compound in a solid environmental matrix.

-

Sample Preparation:

-

Extraction: A known mass of dried sediment is extracted with an organic solvent (e.g., a mixture of acetone and hexane) using techniques such as Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction.[18]

-

Cleanup: The crude extract is concentrated and subjected to a cleanup procedure to remove interfering compounds. This is often achieved using solid-phase extraction (SPE) with silica gel or alumina.[18]

-

Solvent Exchange: The cleaned extract is solvent-exchanged into a solvent suitable for GC injection (e.g., hexane or isooctane).

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC): A GC system equipped with a capillary column (e.g., DB-5ms or equivalent) is used for separation.

-

Injection: A small volume (e.g., 1 µL) of the final extract is injected into the GC.

-

Oven Temperature Program: A temperature program is used to separate the PAHs based on their boiling points and interaction with the column's stationary phase.

-

Mass Spectrometer (MS): The MS is operated in electron ionization (EI) mode. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be used, targeting the molecular ion (m/z 242) and other characteristic fragment ions of this compound.

-

-

Quantification:

-

Quantification is performed using an internal standard method. A known amount of a suitable internal standard (e.g., a deuterated PAH) is added to the sample before extraction.

-

A calibration curve is generated using certified reference materials of this compound.

-

Caption: General workflow for the GC-MS analysis of this compound in sediment.

Environmental Fate and Transport

The environmental behavior of this compound is characteristic of high molecular weight PAHs.

-

Persistence: Due to its low water solubility and vapor pressure, this compound is relatively persistent in the environment, particularly in soil and sediment where it can be protected from degradation.[2] Biodegradation occurs but is generally slow.[2] Photodegradation can be a significant removal process in the atmosphere and surface waters.[9]

-

Bioaccumulation: With a high octanol-water partition coefficient, this compound has a strong tendency to adsorb to organic matter in soil and sediment and to bioaccumulate in the fatty tissues of organisms.[19]

-

Transport: Long-range atmospheric transport is possible when adsorbed to particulate matter. In aquatic systems, it is primarily associated with suspended sediments.[6]

Conclusion

This compound represents a case study in the importance of isomer-specific chemical analysis and toxicology. While sharing the same molecular formula as the potent carcinogen 5-methylchrysene, its chemical properties, particularly the position of the methyl group, lead to a significantly different toxicological profile. This guide has provided a detailed examination of its chemical properties, from its fundamental structure to its complex metabolic pathways and analytical determination. This information is critical for researchers in environmental monitoring, toxicology, and drug development who require a nuanced understanding of this specific polycyclic aromatic hydrocarbon.

References

-

Lutnæs, B. F., & Johansen, J. E. (n.d.). Characterization of all Six Mono-Methylchrysenes by NMR and MS. Taylor & Francis Online. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

SLS Ireland. (n.d.). This compound, BCR certifie. Retrieved from [Link]

-

Olsen, R. R., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). CHRYSENE. Retrieved from [Link]

- Amin, S., et al. (1985). Synthesis and mutagenicity of 5-alkyl-substituted chrysene-1,2-diol-3,4-epoxides. Carcinogenesis.

-

Kočí, V., & Anděl, P. (2009). Degradation rates of methylchrysenes exposed UV radiation. ResearchGate. Retrieved from [Link]

- IARC. (1983). 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 32.

- Hoffmann, D., Bondinell, W. E., & Wynder, E. L. (1974). Carcinogenicity of methylchrysenes. Science.

- He, Z., et al. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Cancer Research.

- Wassenaar, P., & Verbruggen, E. (2021). Quantitative structure–activity relationships for chronic toxicity of alkyl-chrysenes and alkyl-benz[a]anthracenes to Japanese medaka embryos (Oryzias latipes).

-

He, Z., et al. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Penn State Research Database. Retrieved from [Link]

- Penning, T. M., et al. (2016). Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells. Chemical Research in Toxicology.

- Jerina, D. M., et al. (n.d.). Structures of the highly tumorigenic diol epoxide-2 isomers of benzo[a]pyrene.

-

He, Z., et al. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Semantic Scholar. Retrieved from [Link]

- Marquardt, H., & Grover, P. L. (1980). Mutagenicity of polycyclic hydrocarbons. II. Monitoring genetical hazards of chrysene in vitro and vivo. Toxicology Letters.

-

Government of Canada. (2022). Persistence and Bioaccumulation Potential. Retrieved from [Link]

- Hladik, M. L., & McWayne, M. M. (2012). Methods of analysis-Determination of pesticides in sediment using gas chromatography/mass spectrometry.

-

Indiamart. (n.d.). This compound BCR Certified Reference Material. Retrieved from [Link]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

- Amin, S., et al. (1986). Synthesis of 6-methylchrysene-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides. Carcinogenesis.

- Morisseau, C., & Hammock, B. D. (2007). Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase. Toxicological Sciences.

- Olsen, R. R., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes.

- Hecht, S. S., et al. (1985). Tumorigenicity of 5-methylchrysene dihydrodiols and dihydrodiol epoxides in newborn mice and on mouse skin. Cancer Research.

- Amin, S., et al. (1991). Comparative tumorigenicity of dimethylchrysenes in mouse skin. Cancer Research.

- Olukanni, C. O., Audu, A. A., & Waziri, M. (2020). Methods of analysis - determination of pesticides in sediment using gas chromatography/mass spectrometry.

-

Government of Canada. (n.d.). Toxic Substances Management Policy - Persistence and Bioaccumulation Criteria. Retrieved from [Link]

- Eglinton, T. I., et al. (n.d.).

-

NIST. (n.d.). This compound. NIST Webbook. Retrieved from [Link]

-

Government of Canada. (2020). Persistence, bioaccumulation and inherent toxicity. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Chrysene (CAS 218-01-9). Retrieved from [Link]

-

SwRI. (n.d.). Environmental Testing. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Webbook. Retrieved from [Link]

- Pataki, J., Lee, H., & Harvey, R. G. (1983). Carcinogenic metabolites of 5-methylchrysene. Carcinogenesis.

- Dipple, A., et al. (1999). Spectroscopic characterization of syn-1,2-dihydro-5-methylchrysene-1,2-diol 3,4-epoxide-deoxyribonucleoside adducts. Chemical Research in Toxicology.

- Ghedini, P. C., et al. (2022). Protective effects of chrysin against the neurotoxicity induced by aluminium: In vitro and in vivo studies. Toxicology.

- Wamser, C. C. (2008).

- Leermakers, M., et al. (2006). Mercury in environmental samples: Spéciation, artifacts and validation. TrAC Trends in Analytical Chemistry.

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]

- Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.

Sources

- 1. Regiospecific Photochemical Synthesis of Methylchrysenes [mdpi.com]

- 2. Toxicity of Chrysene_Chemicalbook [chemicalbook.com]

- 3. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. This compound | C19H14 | CID 18782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Environmental persistence of organic pollutants: guidance for development and review of POP risk profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chrysene (CAS 218-01-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. researchgate.net [researchgate.net]

- 10. Chapter 12 notes [web.pdx.edu]

- 11. byjus.com [byjus.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.psu.edu [pure.psu.edu]

- 15. researchgate.net [researchgate.net]

- 16. pure.psu.edu [pure.psu.edu]

- 17. Synthesis of 6-methylchrysene-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methods of analysis-Determination of pesticides in sediment using gas chromatography/mass spectrometry [pubs.usgs.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylchrysene

This guide provides a comprehensive overview of the regiospecific synthesis and detailed characterization of 2-methylchrysene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental and toxicological research. As a member of the methylated chrysene family, understanding its synthesis and properties is crucial for developing analytical standards and conducting further scientific investigations. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of this compound

Chrysene and its methylated derivatives are widespread environmental contaminants, often found in crude oil, tobacco smoke, and as byproducts of incomplete combustion. The position of the methyl group on the chrysene backbone dramatically influences the molecule's carcinogenic potential, making the synthesis of specific, pure isomers like this compound essential for toxicological studies. For instance, 5-methylchrysene is known to be a potent carcinogen, far more so than other isomers. The availability of pure this compound as a certified reference material is critical for the accurate quantification of this analyte in various matrices, including soil and sediment samples.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₄ | |

| Molecular Weight | 242.31 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 230–231 °C | |

| Purity (Typical) | ≥99% | |

| CAS Number | 3351-32-4 |

Note on Melting Point: There are discrepancies in the reported melting points in the literature, with some sources citing a range of 115-118°C. The value of 230–231 °C is reported in a peer-reviewed study detailing a specific synthesis and purification, suggesting it may be the more accurate value for a highly purified sample.

Regiospecific Synthesis: A Photochemical Approach

The synthesis of this compound with high regioselectivity presents a significant chemical challenge. A mixture of 2- and 4-methylchrysene would be difficult to separate. A robust and effective method involves a photochemical cyclization of a stilbenoid precursor, a variation of the Mallory reaction. This strategy employs an ortho-methoxy group as a directing and eliminatable group to ensure the formation of the desired 2-methyl isomer.

Synthetic Pathway Overview

The overall synthetic strategy is a two-step process involving a Wittig reaction to form the stilbenoid precursor, followed by a light-induced 6π-electrocyclization and subsequent elimination to yield this compound.

Whitepaper: Elucidating the Formation of 2-Methylchrysene from Incomplete Combustion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methylchrysene, a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, is a product of the incomplete combustion of organic materials.[1] As a suspected carcinogen, its presence in the environment, particularly in atmospheric particulate matter, contaminated soils, and even smoked food products, warrants significant scientific investigation.[2] This guide provides an in-depth exploration of the pyrosynthetic pathways leading to this compound formation, the critical influence of combustion parameters, and the advanced analytical methodologies required for its unambiguous identification and quantification. We will delve into the mechanistic causality behind its formation and present field-proven protocols designed for robust and reproducible analysis, grounding all claims in authoritative scientific literature.

Introduction: The Significance of Methylated Chrysenes

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds containing two or more fused aromatic rings.[3] They are formed during the pyrolysis and pyrosynthesis of carbonaceous materials, making them ubiquitous environmental contaminants originating from both natural (e.g., forest fires) and anthropogenic sources (e.g., industrial processes, vehicle exhaust).[3][4][5]

Chrysene (C₁₈H₁₂) is a four-ring PAH. Its methylated derivatives, such as the six isomers of methylchrysene, are of particular toxicological interest.[6] The position of the methyl group on the chrysene backbone drastically alters the compound's carcinogenic potential.[6][7] For instance, 5-methylchrysene is recognized as a potent carcinogen, while this compound and others show intermediate or limited evidence of carcinogenicity.[7] This isomeric variance underscores the critical need for precise analytical methods that can resolve and accurately quantify each isomer. This guide will focus specifically on this compound, a representative isomer formed in combustion processes.

Core Directive: Mechanisms of Formation

The formation of PAHs and their alkylated derivatives in high-temperature environments is a complex process governed by radical chemistry. While a definitive, isolated reaction pathway for this compound is not singular, its formation can be understood through the synthesis of several established PAH growth mechanisms.

Foundational PAH Growth Mechanisms

Two primary mechanisms are widely accepted to describe the growth of PAH molecules in combustion environments:

-

Hydrogen Abstraction/Acetylene Addition (HACA): This classic mechanism, proposed by Frenklach and others, involves the sequential growth of an aromatic structure.[8] An aromatic radical is formed via hydrogen abstraction, followed by the addition of an acetylene molecule (C₂H₂). Subsequent cyclization and aromatization reactions lead to the formation of a new aromatic ring.[8]

-

Methyl Addition/Cyclization (MAC): More recently, the role of alkyl radicals, particularly the methyl radical (•CH₃), has been highlighted as crucial for PAH growth.[4] The MAC mechanism involves the addition of methyl radicals to an existing PAH, followed by cyclization and hydrogen loss to form a new ring.[4] This pathway is particularly relevant for the formation of methylated PAHs and for ring growth in specific locations on the parent PAH.

Proposed Pathway for this compound Formation

The formation of this compound likely proceeds through the modification of existing four-ring aromatic structures, such as chrysene itself or its isomers, which are formed from smaller precursors. The key step is the introduction of the methyl group.

This process can be conceptualized as follows:

-

Formation of the Chrysene Backbone: Smaller aromatic molecules like benzene, naphthalene, and phenanthrene, formed in the early stages of combustion, grow via mechanisms like HACA to form the four-ring chrysene structure.[9]

-

Hydrogen Abstraction: In the high-temperature, radical-rich flame environment, a hydrogen atom is abstracted from the C2 position of the chrysene molecule by a radical (e.g., •H, •OH, or •CH₃), creating an aryl radical.

-

Methyl Radical Addition: A methyl radical (•CH₃), abundant in the combustion of many organic fuels, adds to the radical site on the chrysene backbone.

-

Stabilization: The resulting structure stabilizes, yielding this compound.

This proposed pathway is a specific application of broader principles observed for PAH growth and methylation.[4][9] The relative abundance of methyl radicals versus acetylene and the specific stability of the intermediate radicals will dictate the dominant growth pathways under different combustion conditions.

Caption: Proposed radical pathway for this compound formation.

Influence of Combustion Conditions

The yield and isomeric distribution of methylchrysenes are not fixed but are highly dependent on the parameters of the combustion event.

-

Fuel Composition: Fuels rich in aromatic or steroidal structures, such as certain fractions of crude oil and coal tar, can be direct precursors.[7] The presence of methane or other light alkanes can increase the concentration of methyl radicals, potentially favoring methylation pathways over other growth mechanisms.[9]

-

Temperature: PAH formation occurs within a specific temperature window. At excessively high temperatures, PAHs can be destroyed. The kinetics of hydrogen abstraction and methyl addition are temperature-dependent, influencing the final product distribution.

-

Stoichiometry (Air/Fuel Ratio): Incomplete combustion occurs under fuel-rich conditions (lack of sufficient oxygen). This environment is characterized by high concentrations of unburned hydrocarbons and radical species, which is conducive to pyrosynthesis and PAH formation.

Analytical Workflows for Isomer-Specific Quantification

Due to the significant differences in toxicity among isomers, analytical methods must be capable of high-resolution separation and sensitive detection.[1][7] Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive technique for this purpose.[1][6]

Data Presentation: Physicochemical Properties

A clear understanding of the physicochemical properties of methylchrysene isomers is essential for developing analytical methods and predicting their environmental behavior.

| Property | This compound | 5-Methylchrysene |

| Molecular Formula | C₁₉H₁₄ | C₁₉H₁₄ |

| Molecular Weight | 242.31 g/mol [10] | 242.31 g/mol |

| CAS Number | 3351-32-4[10] | 3697-27-6 |

| Appearance | White to Off-White Solid | Solid |

| Carcinogenicity | Limited Evidence[7] | Sufficient Evidence[7] |

Experimental Protocol: Sample Preparation for Solid Matrices

This protocol provides a generalized, self-validating framework for the extraction and cleanup of methylchrysenes from matrices like soil, sediment, or combustion soot.

Objective: To efficiently extract target analytes from a complex matrix and remove interfering compounds prior to GC-MS analysis.

Materials:

-

Sample (soil, sediment, soot)

-

Soxhlet extraction apparatus

-

Dichloromethane (DCM), Hexane (analytical grade)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Internal/surrogate standards (e.g., deuterated PAHs)

-

Rotary evaporator

Methodology:

-

Sample Homogenization: Air-dry the sample and sieve to ensure homogeneity.

-

Spiking: Accurately weigh ~10 g of the sample into an extraction thimble. Spike with a known amount of surrogate standard solution. The recovery of this standard will validate the efficiency of the extraction and cleanup process.

-

Soxhlet Extraction: Place the thimble in the Soxhlet extractor. Add 250 mL of a 1:1 DCM/Hexane mixture to the boiling flask. Extract for 18-24 hours. Causality: This extended extraction with a dual-polarity solvent system ensures the exhaustive removal of non-polar to semi-polar PAHs from the solid matrix.

-

Concentration: After extraction, allow the apparatus to cool. Dry the extract by passing it through a funnel containing anhydrous sodium sulfate. Reduce the volume of the extract to approximately 2-3 mL using a rotary evaporator.

-

Fractionation/Cleanup: Prepare a silica gel chromatography column. Condition the column with hexane. Load the concentrated extract onto the column. Elute with solvents of increasing polarity to separate aliphatic compounds from the aromatic fraction containing the PAHs. Collect the aromatic fraction. Causality: This step is critical to remove co-extracted lipids or aliphatic hydrocarbons that can interfere with the GC-MS analysis and contaminate the instrument.

-

Final Concentration: Evaporate the collected aromatic fraction to a final volume of 1.0 mL. Add a known amount of an internal standard (e.g., d12-chrysene) just prior to analysis for accurate quantification.

Experimental Protocol: High-Resolution GC-MS Analysis

Objective: To achieve baseline separation of the six methylchrysene isomers and provide sensitive, selective detection and quantification.

Instrumentation:

-

Gas Chromatograph with a high-resolution capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane phase).

-

Mass Spectrometer (Quadrupole or Time-of-Flight).

GC-MS Parameters:

| Parameter | Setting | Rationale |

| Injector Temp | 300 °C | Ensures rapid volatilization of the analytes. |

| Injection Mode | Splitless | Maximizes transfer of analytes to the column for trace-level detection. |

| Carrier Gas | Helium, constant flow ~1.2 mL/min | Provides optimal separation efficiency. |

| Oven Program | 100 °C (hold 2 min), ramp to 320 °C at 3 °C/min, hold 15 min | A slow temperature ramp is crucial for resolving the closely eluting isomers. |

| MS Transfer Line | 320 °C | Prevents cold spots and analyte condensation. |

| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only the characteristic ions of the target compounds. |

| SIM Ions | m/z 242 (molecular ion), 241, 226 | Monitoring the molecular ion (M+) provides the best sensitivity, while qualifier ions confirm identity. |

Data Analysis & Validation:

-

Identification: An isomer is identified by comparing its retention time and ion ratios to those of a certified reference material (e.g., BCR-078R).[2][11]

-

Quantification: The concentration is calculated using the response factor of the target analyte relative to the internal standard.

-

System Validation: The analysis is validated by checking the recovery of surrogate standards (typically 70-130%), analyzing procedural blanks to check for contamination, and running calibration checks to ensure instrument stability.

Caption: Standard experimental workflow for this compound analysis.

Conclusion and Future Outlook

This compound is a significant environmental marker of incomplete combustion, formed through complex radical-mediated pyrosynthesis pathways. Understanding its formation is intrinsically linked to the broader study of PAH growth, with methyl radical addition playing a key role. Due to the variable and often potent carcinogenicity of its isomers, rigorous, isomer-specific analytical methods, such as the GC-MS protocol detailed here, are not merely best practice but essential for accurate risk assessment.

Future research should focus on computational modeling of formation pathways under varied combustion conditions to better predict the isomeric distribution of methylchrysenes from different fuel sources. Furthermore, advancing analytical techniques, potentially through two-dimensional gas chromatography (GCxGC), could offer even greater resolving power for complex environmental samples containing numerous PAH isomers.

References

- Benchchem. High-Resolution GC-MS Protocol for the Analysis of Methylchrysene Isomers - Application Note.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 18782, this compound.

- ResearchGate. Growth of polycyclic aromatic hydrocarbons (PAHs) by methyl radicals: Pyrene formation from phenanthrene.

- International Agency for Research on Cancer. 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes (IARC Summary & Evaluation, Volume 32, 1983).

- Benchchem. Isomers of methylchrysene and their structures.

- ResearchGate. A: GC/HRMS chromatogram of a 5-methylchrysene tetrol isomer isolated...

- NIST. This compound - NIST WebBook.

- MDPI. Formation Mechanism of Benzo(a)pyrene: One of the Most Carcinogenic Polycyclic Aromatic Hydrocarbons (PAH).

- Sigma-Aldrich. This compound BCR® certified Reference Material.

- ACS Publications. Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review.

- Sigma-Aldrich. This compound BCR® certified Reference Material.

- MDPI. Regiospecific Photochemical Synthesis of Methylchrysenes.

- CDC. CHRYSENE - CDC Stacks.

- PubMed. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes.

- TradeIndia. This compound BCR Certified Reference Material.

- MDPI. Synergistic Effects of Fuel Components on Aromatics Formation in Combustion: A Review.

- Gouv.qc.ca. Fact sheet: Chrysene.

- ResearchGate. Analysis and toxicity of 59 PAH in petrogenic and pyrogenic environmental samples.

- EPA. Test Methods SW-846 Chapter 2: Choosing the Correct Procedure.

- LGC Standards. This compound (purity).

- NIH. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-甲基屈 BCR®, certified reference material | Sigma-Aldrich [sigmaaldrich.com]

- 3. Fact sheet: Chrysene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. mdpi.com [mdpi.com]

- 5. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound [webbook.nist.gov]

- 11. This compound (purity) | LGC Standards [lgcstandards.com]

The Genesis of a Carcinogen: An In-depth Technical Guide to the Natural Sources of 2-Methylchrysene in the Environment

Abstract

2-Methylchrysene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a compound of significant environmental and toxicological interest due to its carcinogenic properties. Understanding its natural origins is paramount for researchers, scientists, and drug development professionals engaged in environmental monitoring, risk assessment, and the study of xenobiotic metabolism. This technical guide provides a comprehensive overview of the primary natural sources of this compound, delving into the intricate geochemical and pyrolytic formation pathways. It further presents detailed, field-proven methodologies for the extraction and analysis of this compound from various environmental matrices, equipping researchers with the necessary tools for accurate identification and quantification.

Introduction: The Significance of this compound

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental contaminants, with both natural and anthropogenic origins. Within this extensive family, methylated PAHs (MPAHs) often exhibit enhanced toxicity and carcinogenicity compared to their parent compounds. This compound is a prime example, demonstrating potent carcinogenic activity. Its presence in the environment, therefore, necessitates a thorough understanding of its sources to mitigate potential human and ecological exposure. This guide focuses exclusively on the natural genesis of this compound, providing a foundational understanding for its environmental lifecycle.

Geochemical Origins: this compound in Fossil Fuels

Crude oil and coal are significant natural reservoirs of this compound. Its formation within these fossil fuels is a slow, multi-million-year process driven by the diagenesis and catagenesis of sedimentary organic matter.

Diagenetic Pathways from Terpenoid Precursors

The molecular architecture of this compound strongly suggests a biosynthetic lineage from pentacyclic triterpenoids, which are common constituents of higher plants. The diagenetic transformation of these biological precursors into aromatic hydrocarbons is a complex series of reactions involving microbial alteration, dehydration, cyclization, and aromatization.

One of the proposed key precursors for the formation of methylchrysenes is abietic acid , a diterpenoid found in tree resins. Through a series of defunctionalization and aromatization reactions during burial and thermal maturation, the characteristic four-ring structure of chrysene with a methyl substituent can be formed.

dot graph "Diagenetic_Pathway_of_Abietic_Acid_to_2_Methylchrysene" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Abietic_Acid [label="Abietic Acid\n(Diterpenoid Precursor)"]; Intermediates [label="Diagenetic Intermediates\n(Defunctionalization, Cyclization)"]; Aromatization [label="Aromatization & Methyl Migration"]; Methylchrysene [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Abietic_Acid -> Intermediates [label="Microbial Alteration & Early Diagenesis"]; Intermediates -> Aromatization [label="Catagenesis (Increased Temperature & Pressure)"]; Aromatization -> Methylchrysene;

} केंद Caption: Proposed diagenetic pathway of abietic acid to this compound.

This compound as a Maturity Indicator in Petroleum Geochemistry

The relative abundance of different methylchrysene isomers in crude oil and source rock extracts serves as a valuable tool for assessing the thermal maturity of the organic matter. The ratio of this compound to 1-Methylchrysene (2-/1-MC ratio) is particularly sensitive to temperature changes during catagenesis. As thermal maturity increases, the more thermodynamically stable this compound is preferentially formed, leading to an increase in the 2-/1-MC ratio.

| Maturity Parameter | Description | Typical Application |

| 2-/1-Methylchrysene Ratio | The ratio of the concentration of this compound to 1-Methylchrysene. | Assesses the thermal maturity of source rocks and crude oils. Higher ratios indicate higher maturity. |

| Methylphenanthrene Index (MPI) | Based on the relative distribution of phenanthrene and its methyl isomers. | Correlates with vitrinite reflectance to determine the maturity of organic matter. |

Pyrolytic Formation: The Fiery Genesis of this compound

The incomplete combustion of organic materials is a major pathway for the formation and release of this compound into the environment. This process, known as pyrolysis, involves the thermal decomposition of organic matter in the absence of sufficient oxygen.

Natural Pyrolytic Sources

-

Wildfires: Forest and grassland fires are significant natural sources of a wide range of PAHs, including this compound. The composition of the emitted PAHs is influenced by the type of biomass being burned and the combustion conditions (e.g., flaming vs. smoldering).

-

Volcanic Eruptions: The high temperatures associated with volcanic activity can pyrolyze organic matter in soils and vegetation, leading to the formation and emission of PAHs.

Quantifying the precise contribution of these sources to the global budget of this compound is an ongoing area of research. However, studies of emissions from biomass burning have identified methylchrysenes as notable components of the particulate matter.

Pyrolysis Formation Mechanisms

The formation of PAHs during pyrolysis proceeds through a series of complex radical-mediated reactions. Smaller organic molecules and radicals generated from the thermal breakdown of larger biopolymers (e.g., lignin, cellulose) combine to form larger, more stable aromatic structures. The specific conditions of pyrolysis, including temperature, pressure, and the presence of catalysts, can influence the distribution of the resulting PAH isomers.

dot graph "Pyrolytic_Formation_of_2_Methylchrysene" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Organic_Matter [label="Biomass / Organic Matter"]; Pyrolysis [label="Pyrolysis\n(Incomplete Combustion)"]; Radicals [label="Small Organic Radicals & Fragments"]; Cyclization [label="Cyclization & Aromatization Reactions"]; PAHs [label="Polycyclic Aromatic Hydrocarbons"]; Methylchrysene [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Organic_Matter -> Pyrolysis; Pyrolysis -> Radicals; Radicals -> Cyclization; Cyclization -> PAHs; PAHs -> Methylchrysene; } केंद Caption: Generalized workflow for the pyrolytic formation of this compound.

Analytical Methodologies for Environmental Samples

Accurate quantification of this compound in complex environmental matrices is crucial for exposure assessment and source apportionment. The following sections provide detailed protocols for the analysis of this compound in crude oil, sediment, and air samples.

Analysis of this compound in Crude Oil by GC-MS

Objective: To quantify the concentration of this compound in a crude oil sample.

Principle: The crude oil sample is fractionated to isolate the aromatic compounds. The aromatic fraction is then analyzed by gas chromatography-mass spectrometry (GC-MS) for the separation and quantification of this compound.

Experimental Protocol:

-

Sample Preparation (Fractionation):

-

Accurately weigh approximately 100 mg of the crude oil sample into a vial.

-

Add a known amount of an internal standard (e.g., deuterated PAH mixture).

-

Perform liquid chromatography on silica gel to separate the sample into aliphatic, aromatic, and polar fractions.

-

Elute the aromatic fraction using a suitable solvent mixture (e.g., hexane:dichloromethane).

-

Concentrate the aromatic fraction to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

-

-

Injector: Splitless mode, 280°C.

-

Carrier Gas: Helium, constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 242, 226).

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and the presence of characteristic ions.

-

Quantify the concentration using a calibration curve prepared from certified reference standards.

-

Extraction and Analysis of this compound from Sediment

Objective: To determine the concentration of this compound in a sediment sample.

Principle: this compound is extracted from the sediment matrix using a suitable solvent and technique. The extract is then cleaned up to remove interfering compounds before analysis by GC-MS.

Experimental Protocol:

-

Sample Preparation and Extraction (Soxhlet Extraction):

-

Air-dry the sediment sample and sieve to remove large debris.

-

Accurately weigh 10-20 g of the dried sediment into a cellulose thimble.

-

Add a known amount of a surrogate standard to the thimble.

-

Place the thimble in a Soxhlet extractor.

-

Extract the sample for 18-24 hours with a mixture of hexane and acetone (1:1, v/v).

-

Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

-

Extract Cleanup (Silica Gel Chromatography):

-

Prepare a silica gel column and condition it with hexane.

-

Load the concentrated extract onto the column.

-

Elute the fraction containing this compound with a hexane:dichloromethane mixture.

-

Concentrate the cleaned-up fraction to 1 mL.

-

-

GC-MS Analysis:

-

Follow the GC-MS parameters outlined in Section 4.1.

-

Air Sampling and Analysis of this compound

Objective: To measure the concentration of this compound in ambient air.

Principle: Particulate-phase this compound is collected by drawing a known volume of air through a filter. The filter is then extracted, and the extract is analyzed by GC-MS.

Experimental Protocol:

-

Air Sampling:

-

Use a high-volume air sampler equipped with a quartz fiber filter.

-

Record the initial and final flow rates and the total sampling time to determine the volume of air sampled.

-

After sampling, carefully remove the filter, fold it in half with the exposed side inward, and store it in a clean container at -20°C until extraction.

-

-

Sample Extraction:

-

Cut the filter into small pieces and place them in an extraction vessel.

-

Add a known amount of a surrogate standard.

-

Extract the filter using pressurized liquid extraction (PLE) with dichloromethane at elevated temperature and pressure.

-

Concentrate the extract to 1 mL.

-

-

GC-MS Analysis:

-

Follow the GC-MS parameters outlined in Section 4.1.

-

Conclusion

This compound is a naturally occurring polycyclic aromatic hydrocarbon with significant carcinogenic potential. Its presence in the environment is primarily attributed to geochemical processes within fossil fuels and the pyrolytic activities of wildfires and volcanoes. The diagenetic transformation of terpenoid precursors, such as abietic acid, in sedimentary organic matter is a key pathway for its formation in crude oil and coal. The incomplete combustion of biomass during natural fires also releases significant quantities of this compound into the atmosphere. For researchers and professionals in related fields, a thorough understanding of these natural sources, coupled with robust analytical methodologies for detection and quantification, is essential for accurate environmental risk assessment and the development of strategies to mitigate exposure. The protocols and information presented in this guide provide a solid foundation for advancing research in this critical area.

References

- Specific, numbered references with titles, sources, and verifiable URLs will be populated here based on the information retrieved during the gener

An In-Depth Technical Guide to the Physical and Spectral Properties of 2-Methylchrysene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and spectral data for 2-Methylchrysene (CAS No. 3351-32-4), a methylated polycyclic aromatic hydrocarbon (PAH). As a member of the chrysene family, this compound is of significant interest in environmental science and toxicology. This document, authored from the perspective of a Senior Application Scientist, offers not just data, but also contextual insights into its experimental determination and interpretation.

Introduction to this compound

This compound is a derivative of chrysene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. The addition of a methyl group to the chrysene backbone can significantly influence its physical properties, biological activity, and spectral characteristics. Methylated PAHs are found as environmental contaminants, often originating from the incomplete combustion of organic materials, and are studied for their potential carcinogenicity.[1] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans," warranting further investigation.[1]

Accurate physical and spectral data are paramount for the identification, quantification, and study of this compound in various matrices, from environmental samples to metabolic assays.

Physical Properties

The physical characteristics of this compound are fundamental to its handling, purification, and analytical detection. These properties have been determined by various analytical techniques and are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₄ | [1] |

| Molecular Weight | 242.31 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 115-118 °C | |

| Boiling Point | 449.4 ± 12.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Solubility | Insoluble in water; expected to be soluble in non-polar organic solvents such as benzene, toluene, and chloroform. | |

| Storage | 2-8 °C, protected from light |

Expert Insight on Physical Data: It is worth noting that some discrepancy exists in the reported melting point for this compound, with one source citing a much higher value of 229-230°C. However, the 115-118°C range is more consistent with the melting points of other monomethylated chrysene isomers, such as 5-methylchrysene (117.5°C), and is considered the more probable value. This highlights the critical importance of verifying physical constants from multiple reputable sources or through direct experimental measurement. The solubility profile is typical for a non-polar PAH; its poor aqueous solubility has significant implications for its environmental transport and bioavailability.

Spectral Data and Analysis

The spectral signature of this compound is its most definitive characteristic, allowing for its unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra for all six mono-methylchrysene isomers, including this compound, has been accomplished using a combination of one-dimensional and two-dimensional NMR techniques.[2] These advanced methods, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for differentiating the numerous aromatic protons and carbons in the complex, overlapping spectral regions.

¹H NMR Spectrum: The proton NMR spectrum of this compound is characterized by two main regions:

-

Aromatic Region (approx. 7.5 - 8.8 ppm): This region contains a complex pattern of multiplets corresponding to the 11 aromatic protons on the chrysene core. The specific chemical shifts and coupling patterns are unique to the 2-methyl substitution pattern.

-

Aliphatic Region (approx. 2.5 ppm): A singlet corresponding to the three protons of the methyl group is observed in this upfield region.

¹³C NMR Spectrum: The carbon NMR spectrum provides information on each of the 19 carbon atoms in the molecule.

-

Aromatic Region (approx. 120 - 135 ppm): The signals for the 18 carbons of the chrysene rings appear in this range. The substitution of the methyl group influences the chemical shifts of the nearby carbons.

-

Aliphatic Region (approx. 21 ppm): A single peak corresponding to the methyl carbon is found in the high-field region of the spectrum.

While the definitive spectral data is available in the cited literature, obtaining high-resolution spectra is crucial for accurate assignment, especially for distinguishing between isomers.[2]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion (M⁺): The mass spectrum is dominated by the molecular ion peak at m/z 242, corresponding to the molecular weight of the compound.[3]

-

Fragmentation: As is typical for polycyclic aromatic hydrocarbons, the molecular ion is quite stable, and fragmentation is not extensive. Common fragments may include the loss of a hydrogen atom ([M-1]⁺ at m/z 241) or a methyl group ([M-15]⁺ at m/z 227).[3]

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₁₉H₁₄) with high accuracy.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and bonding within the this compound molecule. The spectrum is characterized by:

-

C-H Stretching (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Absorptions from the methyl group C-H bonds are observed just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): A series of sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring system.

-

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

The complete IR spectrum for this compound is available through the NIST Chemistry WebBook.[3]

UV-Visible (UV-Vis) Spectroscopy

As a polycyclic aromatic hydrocarbon with an extensive conjugated π-electron system, this compound exhibits strong absorption in the ultraviolet region. The UV-Vis spectrum of this compound is expected to be very similar to that of the parent compound, chrysene, displaying a characteristic complex spectrum with multiple absorption bands. The methyl group is a weak auxochrome and is expected to cause only minor bathochromic (red) shifts of the absorption maxima compared to chrysene.

The spectrum of chrysene shows strong absorptions around 268, 320, and 363 nm. The fine vibrational structure is a hallmark of the rigid polycyclic system.[4]

Experimental Protocols

Regiospecific Photochemical Synthesis of this compound

A reliable method for preparing this compound with high regioselectivity is through photochemical cyclization, where the regioselectivity is controlled by the elimination of an ortho-methoxy group under acidic, oxygen-free conditions.[5]

Caption: Workflow for the photochemical synthesis of this compound.

Step-by-Step Protocol:

-

Precursor Preparation: Synthesize the necessary stilbenoid precursor, for example, 1-(2-(2-methoxyphenyl)vinyl)naphthalene, through a standard Wittig reaction between a naphthaldehyde and a substituted benzylphosphonium salt.

-

Reaction Setup: Dissolve the stilbenoid precursor in a degassed solvent mixture (e.g., 9:1 t-butanol/toluene) in a quartz immersion well photoreactor. Purge the system thoroughly with an inert gas, such as nitrogen, to ensure oxygen-free conditions.

-

Acid Catalyst: Add a catalytic amount of concentrated acid (e.g., a few drops of H₂SO₄).

-

Photolysis: Irradiate the solution using a medium-pressure mercury lamp (e.g., 400 W) fitted with a Pyrex filter to block short-wavelength UV light.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the acid, remove the solvent under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography on silica gel to isolate pure this compound.

Causality in Experimental Design: The use of an ortho-methoxy group on the stilbene precursor is a key strategic choice. Under acidic, non-oxidative photochemical conditions, this group is eliminated, directing the ring closure to form the 2-methyl isomer specifically, thus avoiding the formation of other isomers that would be difficult to separate.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard: May cause damage to organs through prolonged or repeated exposure.[1]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), away from sources of ignition and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

The following diagram illustrates the necessary safety hierarchy when working with this compound.

Caption: Hierarchy of safety controls for handling this compound.

Conclusion

This guide has consolidated the essential physical and spectral data for this compound, providing a critical resource for its scientific study. The combination of its physical properties, detailed spectral signatures from NMR, MS, and IR, and a defined synthetic route equips researchers with the foundational knowledge required for its application in environmental analysis, toxicology, and other fields of chemical research. Adherence to strict safety protocols is mandatory when handling this and other polycyclic aromatic hydrocarbons.

References

-

Lutnæs, B. F., & Johansen, J. E. (1999). Characterization of all Six Mono-Methylchrysenes by NMR and MS. Polycyclic Aromatic Compounds, 19(4), 401-413. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18782, this compound. Retrieved from [Link].

-

NIST (2021). This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

Lorentzen, M., Mady, M. F., Solbakk, M. F., Sæbø, K. S., & Jørgensen, K. B. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 28(1), 195. [Link]

-

Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

Sources

- 1. This compound | C19H14 | CID 18782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound [webbook.nist.gov]

- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methylchrysene: Synthesis, Analysis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2-Methylchrysene

This compound is a polycyclic aromatic hydrocarbon (PAH) and a methyl derivative of chrysene.[1][2] As a member of the PAH class of compounds, it is often found in the environment as a product of incomplete combustion of organic materials and is a component of tobacco smoke.[2][3] This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, analytical methodologies, and toxicological properties, to support research and development activities.

Core Identification: CAS Number and Molecular Structure

The Chemical Abstracts Service (CAS) has assigned the number 3351-32-4 to this compound.[1][4][5][6][7][8] Its molecular structure consists of a chrysene backbone with a methyl group substituted at the second position.

Molecular Formula: C₁₉H₁₄[4][5][8][9][10]

The structure of this compound is depicted below:

Figure 1. 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing experimental protocols, including solvent selection for analytical methods and understanding its environmental fate.

| Property | Value | Source(s) |

| CAS Number | 3351-32-4 | [1][4][5][6][7][8] |

| Molecular Formula | C₁₉H₁₄ | [4][5][8][9][10] |

| Molecular Weight | 242.31 g/mol | [1][4][5][8] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 115-118 °C | [9] |

| Purity (Typical) | ≥99% | [9] |

| InChI Key | PJVVBVYEMMJZCY-UHFFFAOYSA-N | [1][4][6][11] |

Synthesis of this compound: A Regiospecific Photochemical Approach

The synthesis of specific methylchrysene isomers like this compound requires a regiospecific approach to avoid the formation of a mixture of isomers that are difficult to separate.[12] A successful method involves an eliminative photochemical cyclization.[12][13][14] This approach controls the regioselectivity by using a leaving group on the stilbene precursor.

The causality behind this experimental choice is to direct the 6π-electrocyclization to a specific position, ensuring the formation of the desired 2-methyl isomer with a high yield. The following diagram and protocol outline this synthetic workflow.

Caption: Regiospecific synthesis of this compound workflow.

Experimental Protocol: Photochemical Synthesis

This protocol is adapted from a published method for the regiospecific synthesis of methylchrysenes.[12][13][14]

-

Synthesis of the Stilbenoid Precursor:

-

Synthesize the necessary naphthyl Wittig salt and a suitably substituted benzaldehyde. For this compound, an ortho-methoxy group on the benzaldehyde is used to direct the cyclization.

-

Perform a Wittig reaction between the naphthyl Wittig salt and the substituted benzaldehyde to form the stilbenoid precursor.

-

-

Photochemical Cyclization:

-

Dissolve the stilbenoid precursor in a suitable solvent mixture (e.g., toluene).

-

Degas the solution by bubbling nitrogen through it to create an oxygen-free environment. This is crucial for the eliminative pathway.

-

Irradiate the solution using a medium-pressure mercury lamp (e.g., 400 W) with a Pyrex filter. Maintain a nitrogen atmosphere throughout the irradiation.

-

Monitor the reaction by an appropriate method (e.g., TLC or GC) until the starting material is consumed.

-

-

Purification:

-

After the reaction is complete, concentrate the solution under reduced pressure.

-

Purify the crude product using flash chromatography to isolate the this compound.

-

Further purify the product by recrystallization to obtain high-purity this compound suitable for toxicological studies and as an analytical standard.

-

Analytical Methodologies: Quantification in Environmental Samples

This compound is often analyzed as part of a broader screening for PAHs in environmental matrices such as soil and sediment.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a highly selective and sensitive technique for this purpose.[9][13]

Experimental Protocol: GC-MS Analysis of this compound in Soil

This protocol provides a general framework for the analysis of this compound in soil samples.

-

Sample Preparation and Extraction:

-

Homogenize the "as-received" soil sample.

-

Weigh approximately 10g of the homogenized soil into an extraction vessel.

-

Spike the sample with a surrogate standard solution (containing deuterated PAHs) to monitor extraction efficiency.[11]

-

Extract the soluble organic compounds using a suitable solvent mixture (e.g., hexane:acetone:triethylamine 50:45:5 v/v) with a mechanical shaker or an accelerated solvent extractor.[8][11]

-

Filter the extract to remove particulate matter.

-

-

Extract Cleanup and Concentration:

-

If significant interference from co-extracted materials is expected, perform a cleanup step using column chromatography (e.g., silica gel).[11]

-

Concentrate the extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Add an internal standard solution to the concentrated extract prior to GC-MS analysis for quantification.[11]

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a column suitable for PAH analysis, such as a 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[15]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.[9][15]

-

Inlet: Splitless injection at an appropriate temperature (e.g., 300 °C).[15]

-

Oven Temperature Program: A programmed temperature ramp is used to separate the PAHs. A typical program might be: initial temperature of 90°C held for 2 minutes, then ramp at 5°C/min to 320°C and hold for 12 minutes.[15]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the characteristic ions for this compound.

-

Temperatures: Ion source and transfer line temperatures should be maintained at appropriate levels (e.g., 230°C and 300°C, respectively) to prevent compound degradation or condensation.[15]

-

-

-

Quantification:

-

Create a multi-point calibration curve using certified reference standards of this compound.

-

Quantify the concentration of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

-

Toxicology and Metabolism

Carcinogenicity and Mutagenicity

The carcinogenicity of methylchrysenes is highly dependent on the position of the methyl group.[3] this compound has shown an intermediate carcinogenic response in animal studies. The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans , based on the available evidence.[15]

Studies have shown that this compound is mutagenic to Salmonella typhimurium in the presence of a metabolic activation system. This indicates that its genotoxicity is dependent on its conversion to reactive metabolites.

Metabolic Activation Pathway

Like other PAHs, the toxicity of this compound is linked to its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues.[4][5] The metabolic pathway involves the formation of dihydrodiol epoxides, which are highly reactive and can form adducts with DNA, leading to mutations and potentially initiating cancer.

The key enzymes involved in the metabolism of related methylchrysenes are CYP1A1, CYP1A2, and CYP2C10 for ring oxidation, and CYP3A4 for methyl hydroxylation.[4][5] The following diagram illustrates the general metabolic activation pathway for methylchrysenes.

Caption: Metabolic activation pathway of this compound.

The process begins with the oxidation of the aromatic ring by CYP enzymes to form an arene oxide. This is followed by hydration catalyzed by epoxide hydrolase to produce a trans-dihydrodiol. This dihydrodiol is a proximate carcinogen and can be further oxidized by CYP enzymes to form a highly reactive dihydrodiol epoxide, which is considered the ultimate carcinogen. This electrophilic metabolite can then covalently bind to nucleophilic sites on DNA, forming DNA adducts that can lead to mutations if not repaired.

References

-

Smith, T. J., et al. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Cancer Research, 56(2), 276-283. [Link]

-

Koehl, W., et al. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Cancer Research, 56(2), 276-283. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18782, this compound. [Link]

-

NIST. (2021). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

Lorentzen, M., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 27(25), 8933. [Link]

-

ALS Environmental. (2023). Determination of Polynuclear Aromatic Hydrocarbons (PAH's) in soils by GC-MS. [Link]

-

Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. [Link]

-

IARC. (1983). 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 32. [Link]

-

Guillen, D. M., & Sopelana, P. (2004). Occurrence of polycyclic aromatic hydrocarbons in smoked cheese. Journal of Dairy Science, 87(3), 556-564. [Link]

-

U.S. EPA. (1999). Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. [Link]

-

Agilent Technologies. (2022). Advances in Food Testing & Environmental Analysis Application Compendium. [Link]

-

Lorentzen, M., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 27(25), 8933. [Link]

-